5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one
Description
Properties
CAS No. |
91703-21-8 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H19N3O2/c18-12-3-1-11(2-4-12)16-7-9-17(10-8-16)13-5-6-14(19)15-13/h1-4,13,18H,5-10H2,(H,15,19) |
InChI Key |
YYWLYJCEXQFQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-hydroxyphenylpiperazine with a suitable pyrrolidin-2-one precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Properties
Serotonin Reuptake Inhibition
The primary application of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one lies in its role as a serotonin reuptake inhibitor (SSRI). This mechanism involves binding to the serotonin transporter protein, which increases serotonin availability in the synaptic cleft, potentially aiding in the treatment of depression and anxiety disorders.
Antihypertensive and Antiarrhythmic Effects
Preliminary studies have suggested that this compound may also exhibit antihypertensive and antiarrhythmic properties. These effects indicate broader therapeutic applications in cardiovascular health, making it a candidate for further investigation in these areas.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Contains a piperazine ring and exhibits SSRI activity | Different heterocyclic core |
| Pyrrolidin-2-one derivatives | Various derivatives with different substituents on the piperazine ring | Diverse biological activities based on substitutions |
| 4-Hydroxyphenylpiperazine | A simpler structure lacking the pyrrolidinone core | Serves as a precursor in synthesis |
The structural complexity of this compound contributes to its specific pharmacological profile, particularly due to the hydroxyphenyl group that enhances its activity as an SSRI. The pyrrolidin-2-one scaffold allows for further chemical modifications that can lead to novel therapeutic agents.
Case Studies and Research Findings
Several studies have focused on the interactions of this compound with biological targets. For example, investigations into its affinity for serotonin transporters have been critical for understanding its pharmacodynamics and optimizing its efficacy as an SSRI. Further research is warranted to explore other potential molecular targets and pathways influenced by this compound.
Additionally, ongoing studies are examining its effects on cardiovascular health, assessing both its antihypertensive and antiarrhythmic capabilities. These findings could pave the way for new treatments for patients suffering from conditions related to serotonin dysregulation and cardiovascular issues.
Mechanism of Action
The mechanism of action of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, as a potential SSRI, it inhibits the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT) protein . Additionally, its antihypertensive effects are thought to be related to its interaction with adrenergic receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three primary classes of analogs: pyrrolidin-2-one derivatives , piperazine-containing compounds , and hybrid structures with aryl substitutions. Below is a detailed analysis supported by a comparative data table.
Structural and Functional Comparisons
Key Findings
Piperazine Substituents: The 2-tolyl group in S-61 and 2,4-difluorophenyl in S-73 demonstrate that electron-donating (methyl) or electron-withdrawing (fluoro) substituents on the piperazine ring significantly alter α1-adrenolytic potency. S-73’s difluorophenyl group enhances receptor binding compared to S-61’s tolyl group, suggesting that electronegative groups improve activity .
Core Modifications :
- Removing the piperazine moiety (as in 5-(4-hydroxyphenyl)pyrrolidin-2-one) results in loss of adrenergic activity, highlighting the necessity of the piperazine group for receptor interaction .
- Replacing piperazine with piperidine (as in ’s compound) reduces nitrogen basicity, which could alter blood-brain barrier penetration or receptor selectivity .
Hybrid Structures :
- The carbamate-linked analog () introduces a bulky aromatic group, which may sterically hinder receptor binding but improve enzymatic resistance .
Pharmacological Implications
- α1-Adrenolytic Activity: S-61 and S-73 exhibit dose-dependent hypotensive effects in preclinical models, with S-73 showing superior efficacy due to fluorinated substituents . The target compound’s 4-hydroxyphenyl group may offer a balance between affinity and metabolic clearance, though empirical data are lacking.
Biological Activity
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a pyrrolidin-2-one core linked to a piperazine moiety, which is further substituted with a hydroxyphenyl group. This unique arrangement enhances its pharmacological properties, particularly as a serotonin reuptake inhibitor (SSRI) .
The primary mechanism of action for this compound involves its interaction with the serotonin transporter (SERT) . By binding to SERT, the compound increases serotonin availability in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .
1. Serotonin Reuptake Inhibition
- The compound has been identified as a potential SSRI, making it valuable in treating mood disorders. Its efficacy is attributed to its ability to inhibit serotonin reuptake effectively.
2. Antihypertensive and Antiarrhythmic Effects
- Preliminary studies suggest that the compound may also exhibit antihypertensive and antiarrhythmic properties, indicating broader cardiovascular applications .
3. Tyrosinase Inhibition
- Recent research has highlighted the compound's ability to inhibit tyrosinase (TYR) , an enzyme involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders .
Case Studies
Several studies have evaluated the biological activity of derivatives related to this compound:
- In Vitro Evaluation Against Tyrosinase
- Antioxidant Properties
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Serotonin Reuptake Inhibitor | N/A | Potential treatment for depression |
| Compound A (related derivative) | Tyrosinase Inhibitor | 3.8 | Effective without cytotoxicity |
| Compound B (related derivative) | Antioxidant | N/A | Exhibits protective effects in vitro |
Q & A
Q. What synthetic methodologies are commonly employed to introduce the piperazine-pyrrolidinone moiety in this compound?
The synthesis typically involves coupling reactions between substituted piperazines and pyrrolidinone precursors. For example, alkylation of 4-(4-hydroxyphenyl)piperazine with a pyrrolidinone derivative bearing a leaving group (e.g., bromide) under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Purification often requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization. Key steps include monitoring reaction progress via TLC and confirming intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can researchers validate the molecular structure post-synthesis?
Structural confirmation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assign peaks to protons on the piperazine ring (δ 2.5–3.5 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- Mass Spectrometry : ESI-MS or HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation <0.3%).
- IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹) groups .
Q. What formulation considerations are critical for in vivo pharmacological studies?
- Solubility : Test in saline, DMSO, or PEG-400. If insoluble, use co-solvents (e.g., 10% DMSO in saline) or surfactants (e.g., Tween-80).
- Dosing Route : Intravenous administration requires sterile filtration (0.22 µm filter); oral studies may use gavage with carboxymethylcellulose as a vehicle.
- Stability : Assess compound integrity in solution via HPLC over 24 hours at 25°C .
Advanced Research Questions
Q. How can X-ray crystallography tools like SHELXL resolve the compound’s crystal structure?
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination.
- Refinement : Iterative refinement with SHELXL to optimize atomic coordinates, displacement parameters, and hydrogen bonding networks. Anisotropic refinement for non-H atoms; H atoms placed geometrically.
- Validation : Check using R-factor (<5%), residual electron density maps, and PLATON/ADDSYM for symmetry .
Q. What strategies resolve contradictions in reported biological activities (e.g., α-adrenergic vs. metabolic effects)?
- Receptor Subtype Profiling : Use competitive binding assays (³H-prazosin for α₁, ³H-rauwolscine for α₂) to determine subtype selectivity.
- Knockout Models : Compare effects in α₁-adrenoceptor knockout mice vs. wild-type to isolate receptor-specific actions.
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values in isolated tissues (e.g., rat aorta for vasodilation) and correlate with in vivo metabolic parameters (e.g., glucose tolerance tests) .
Q. How can computational modeling predict ligand-receptor interactions for this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to dock the compound into α-adrenoceptor crystal structures (PDB: 2RH1 for β₂AR as a proxy).
- Molecular Dynamics (MD) : Simulate ligand binding stability (100 ns trajectories, GROMACS/AMBER) with focus on hydrogen bonds (e.g., hydroxyl group with Ser residues) and hydrophobic contacts (piperazine with Phe/Tyr residues).
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and compare with experimental data .
Data Contradiction Analysis
Q. How to address discrepancies in α-adrenergic antagonism vs. metabolic benefit claims?
- Experimental Design :
- In Vitro : Use HEK-293 cells transfected with human α₁A/α₁B/α₁D subtypes to measure cAMP inhibition.
- In Vivo : Administer the compound in high-fat diet-induced obese mice and monitor blood pressure (telemetry) and glucose metabolism (OGTT) simultaneously.
- Data Interpretation :
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Expected Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.8–2.2 (pyrrolidinone CH₂), 2.5–3.5 (piperazine CH₂), 6.7–7.1 (aromatic H) |
| ¹³C NMR | δ 175 (C=O), 150–155 (aromatic C-OH), 45–55 (piperazine CH₂) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (O-H) |
Q. Table 2. In Vivo Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) | Method |
|---|---|---|
| Half-life (t₁/₂) | 4.2 ± 0.3 h | LC-MS/MS (plasma, Sprague-Dawley rats) |
| Bioavailability | 62% ± 8% | AUC comparison (IV vs. oral) |
| Vd | 1.8 L/kg | Non-compartmental analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
